Ptp1B-IN-21

説明

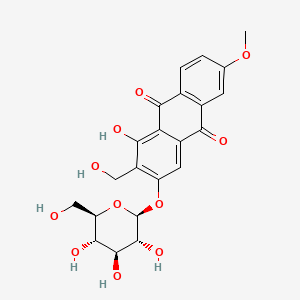

Structure

3D Structure

特性

分子式 |

C22H22O11 |

|---|---|

分子量 |

462.4 g/mol |

IUPAC名 |

1-hydroxy-2-(hydroxymethyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |

InChI |

InChI=1S/C22H22O11/c1-31-8-2-3-9-10(4-8)16(25)11-5-13(12(6-23)18(27)15(11)17(9)26)32-22-21(30)20(29)19(28)14(7-24)33-22/h2-5,14,19-24,27-30H,6-7H2,1H3/t14-,19-,20+,21-,22-/m1/s1 |

InChIキー |

UTMAXIKQMRKLOV-UACIBIBWSA-N |

異性体SMILES |

COC1=CC2=C(C=C1)C(=O)C3=C(C(=C(C=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)O |

正規SMILES |

COC1=CC2=C(C=C1)C(=O)C3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)CO)O)O)O)CO)O |

製品の起源 |

United States |

準備方法

Computational Design Considerations

The development of PTP1B inhibitors like this compound frequently employs computational approaches to optimize structures:

- Virtual screening and molecular docking simulations guide synthesis by identifying promising scaffolds

- Pharmacophore modeling helps identify essential structural features for inhibitory activity

- Quantitative structure-activity relationship (QSAR) studies inform synthetic modifications

These computational methods have led to the development of numerous PTP1B inhibitors, including vanadium-based compounds, 1,2,5-thiadiazolidin-3-one-1,1-dioxide derivatives, and monocyclic thiophenes with submicromolar to nanomolar activity.

Purification and Analysis Techniques

Solubility and Solution Preparation

This compound exhibits specific solubility characteristics that are crucial for its purification and analysis:

| Solvent | Notes |

|---|---|

| DMSO | Primary solvent for dissolution |

| Water | Alternative solvent (limited solubility) |

| Ethanol | Alternative solvent |

| DMF | Alternative solvent |

For preparing stock solutions, the following volumes are recommended based on target concentration:

| Target Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 2.1626 mL | 10.8131 mL | 21.6263 mL |

| 5 mM | 0.4325 mL | 2.1626 mL | 4.3253 mL |

| 10 mM | 0.2163 mL | 1.0813 mL | 2.1626 mL |

Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles that could compromise compound integrity.

Formulation for Experimental Use

For compounds with low water solubility like this compound, several formulation approaches are recommended:

- Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85

- Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45

- Injection Formulation 3: DMSO : Corn oil = 10 : 90

The selection of an appropriate formulation depends on the specific experimental requirements and route of administration.

Analytical Methods for this compound Characterization

Enzyme Inhibition Assays

The primary method for evaluating successfully synthesized this compound is through enzyme inhibition assays. Typically, these assays:

- Utilize p-nitrophenyl phosphate (pNPP) as a substrate

- Measure inhibitory activity at concentrations ranging from 39.0625 nM to 5 μM

- Operate at 37°C for approximately 15 minutes

- Calculate IC50 values to determine inhibitory potency

For comparison, the standard PTP1B inhibitor sodium orthovanadate typically shows an IC50 value of 204.1 ± 25.15 nM in these assays.

Selectivity Assessment

A critical aspect of this compound characterization is its selectivity over TCPTP. This is typically assessed by:

- Parallel inhibition assays with PTP1B and TCPTP

- Calculation of selectivity index (ratio of IC50 values)

- Comparison with standard inhibitors

This compound demonstrates over 64-fold selectivity for PTP1B (IC50 = 1.56 μM) compared to TCPTP (IC50 > 100 μM).

Structure-Activity Relationship Analysis

Understanding the structural elements that contribute to this compound's activity is crucial for optimizing preparation methods. Several key structural features appear to be important:

- The 5,6-dihydroxyl groups are critical for effectiveness against PTP1B

- The overall molecular scaffold must properly position these hydroxyl groups to interact with the enzyme active site

- The molecule likely interacts with the P-loop of PTP1B, particularly with Cys215 and Arg221

In the development of PTP1B inhibitors, molecular docking studies have revealed that effective compounds typically:

- Form hydrogen bonds with P-loop residues, particularly Arg221

- Create interactions with the WPD loop

- Form additional stabilizing interactions with amino acids in the active site vicinity

These structural considerations guide both the synthetic approach and purification strategies to ensure the critical functional groups remain intact.

化学反応の分析

Types of Reactions

Ptp1B-IN-21 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to ensure selective reactions .

Major Products

The major products formed from these reactions are typically intermediates that are further modified to achieve the final compound, this compound. These intermediates often contain functional groups that enhance the inhibitory activity of the final compound .

科学的研究の応用

Diabetes and Metabolic Disorders

PTP1B-IN-21 has been studied for its effects on glucose metabolism and insulin signaling. Research indicates that inhibition of PTP1B can lead to improved insulin sensitivity and glucose tolerance:

- Mechanism : PTP1B dephosphorylates the insulin receptor, thereby inhibiting its activity. By blocking this action, this compound promotes enhanced insulin signaling.

- Case Study : In murine models, administration of PTP1B inhibitors resulted in decreased blood glucose levels and improved metabolic profiles, suggesting potential applications in treating type 2 diabetes .

| Study | Model | Findings |

|---|---|---|

| Na et al. (2016) | Mice | PTP1B knockout mice showed increased insulin sensitivity on a high-fat diet. |

| Kanwal et al. (2022) | Human HepG2 cells | This compound reduced insulin resistance and improved glucose tolerance in vitro. |

Cancer Immunotherapy

This compound has shown promise in enhancing T cell-mediated antitumor immunity:

- Mechanism : By inhibiting PTP1B, the compound enhances the activity of STAT5, which is crucial for T cell function. This leads to improved responses to PD-1 checkpoint blockade therapies.

- Case Study : A study demonstrated that combining PTP1B inhibition with CAR T cell therapy significantly reduced tumor growth in xenograft models .

| Study | Cancer Type | Findings |

|---|---|---|

| MDPI (2024) | Various tumors | Enhanced T cell responses when combined with checkpoint inhibitors. |

| Zhang & Zhang (2012) | Non-small cell lung cancer | PTP1B inhibition promoted proliferation and metastasis control via Src activation. |

Obesity Management

The role of PTP1B in leptin signaling makes it a target for obesity treatment:

- Mechanism : Inhibition of PTP1B enhances leptin signaling, which can lead to reduced appetite and increased energy expenditure.

- Case Study : Research indicated that compounds similar to this compound could induce weight loss in diet-induced obesity models by enhancing leptin sensitivity .

| Study | Model | Findings |

|---|---|---|

| MDPI (2024) | Murine models | Significant weight loss observed with chronic administration of PTP1B inhibitors. |

作用機序

Ptp1B-IN-21 exerts its effects by binding to the active site of PTP1B, thereby inhibiting its enzymatic activity. This inhibition prevents the dephosphorylation of key tyrosine residues on the insulin receptor, enhancing insulin signaling and improving glucose uptake in cells. The molecular targets involved include the insulin receptor and downstream signaling molecules such as phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways .

類似化合物との比較

Key Parameters for Comparison

The evaluation of PTP1B inhibitors typically focuses on:

Potency (IC50)

Selectivity (PTP1B vs. TCPTP)

Therapeutic applicability

Comparative Analysis

While the provided evidence lacks direct data on structurally analogous PTP1B inhibitors, PTP1B-IN-21’s selectivity profile distinguishes it from other compounds in its class. Below is a synthesis of available

| Compound | Target | IC50 (PTP1B) | IC50 (TCPTP) | Selectivity Ratio (TCPTP/PTP1B) | Therapeutic Indication |

|---|---|---|---|---|---|

| This compound | PTP1B | 1.56 μM | >100 μM | >64 | Type 2 diabetes |

| Ertiprotafib | PTP1B | ~1.7 μM* | ~5.2 μM* | ~3 | Discontinued (toxicity) |

| Trodusquemine | PTP1B | ~1.0 μM* | ~10 μM* | ~10 | Obesity, cancer |

Selectivity : this compound’s selectivity ratio (>64) far exceeds that of historical inhibitors like Ertiprotafib (ratio ~3), which failed in clinical trials due to TCPTP-related toxicity .

Potency : Though slightly less potent than Trodusquemine (IC50 ~1.0 μM), this compound’s superior selectivity makes it a safer candidate for long-term use.

Therapeutic Potential: Unlike non-selective inhibitors, this compound avoids compromising TCPTP’s roles in immune regulation, reducing risks of adverse effects .

Mechanistic Advantages

- This compound likely targets the allosteric site of PTP1B, a strategy that minimizes interference with the catalytic domain shared by TCPTP. This mechanism is absent in older inhibitors like Ertiprotafib, which bind competitively to the active site .

Q & A

Q. How can researchers confirm the selectivity of Ptp1B-IN-21 for PTP1B over TCPTP in enzymatic assays?

Methodological Answer: Perform parallel inhibition assays for PTP1B and TCPTP under identical conditions (e.g., pH 7.4, 25°C) using purified recombinant enzymes. Calculate IC50 values via dose-response curves (e.g., 10 nM–100 µM concentration range). Validate selectivity by comparing inhibition ratios (e.g., this compound IC50 = 1.56 µM for PTP1B vs. >100 µM for TCPTP ). Use orthogonal assays (e.g., cellular phosphatase activity assays) to rule out off-target effects .

Q. What experimental parameters are critical for replicating this compound’s inhibition data in vitro?

Methodological Answer: Standardize buffer composition (e.g., Tris-HCl, DTT), enzyme concentration, and substrate (e.g., p-nitrophenyl phosphate). Include positive controls (e.g., sodium orthovanadate for PTP1B inhibition) and account for solvent effects (e.g., DMSO concentration ≤1%). Report statistical significance (p < 0.05) and replicate experiments at least three times .

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in cellular models of insulin resistance?

Methodological Answer: Use insulin-stimulated HepG2 or 3T3-L1 adipocytes. Pre-treat cells with this compound (1–50 µM) for 24 hours, then measure insulin receptor phosphorylation (pY1162/1163) via Western blot. Include a negative control (vehicle) and a positive control (e.g., siRNA-mediated PTP1B knockdown). Normalize data to total protein and validate with glucose uptake assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in this compound’s reported efficacy across different cellular models?

Methodological Answer: Conduct a meta-analysis of existing data to identify variables (e.g., cell line heterogeneity, assay endpoints). Validate findings using isogenic cell lines or primary hepatocytes. Employ pathway-specific inhibitors (e.g., PI3K/Akt blockers) to isolate PTP1B-dependent effects. Address discrepancies via rigorous statistical methods (e.g., ANOVA with post-hoc tests) and transparent reporting of raw data .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency while minimizing off-target interactions?

Methodological Answer: Synthesize analogs with modifications to the core scaffold (e.g., substituents at R1 and R2 positions). Test analogs against PTP1B and TCPTP in enzymatic assays. Prioritize compounds with >50-fold selectivity. Use molecular docking to predict binding interactions with PTP1B’s catalytic cleft (e.g., WPD loop). Validate top candidates in cellular models of glucose uptake .

Q. What in vivo experimental designs are appropriate for assessing this compound’s therapeutic potential in type 2 diabetes?

Methodological Answer: Use diet-induced obese (DIO) mice or Zucker diabetic fatty (ZDF) rats. Administer this compound orally (10–30 mg/kg/day) for 4–6 weeks. Measure fasting glucose, insulin tolerance, and HbA1c levels. Include tissue-specific analyses (e.g., liver, muscle) to evaluate PTP1B activity and insulin signaling. Address ethical guidelines (e.g., ARRIVE) for animal studies .

Q. How can researchers differentiate this compound’s direct enzyme inhibition from indirect effects in complex biological systems?

Methodological Answer: Combine genetic (e.g., PTP1B knockout models) and pharmacological (this compound treatment) approaches. Use activity-based protein profiling (ABPP) to monitor off-target phosphatase inhibition. Perform time-course experiments to distinguish acute vs. chronic effects. Validate results with orthogonal techniques, such as CRISPR/Cas9-mediated rescue experiments .

Methodological Considerations

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data, code, and protocols in supplementary materials .

- Statistical Rigor : Predefine sample sizes using power analysis and report confidence intervals for IC50 values .

- Ethical Compliance : Register animal studies in institutional databases and obtain ethics approvals for human cell line use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。